molecular formula C12H17NO B1395488 3-(3-Isopropylphenoxy)azetidine CAS No. 1219982-18-9

3-(3-Isopropylphenoxy)azetidine

Cat. No.: B1395488
CAS No.: 1219982-18-9
M. Wt: 191.27 g/mol
InChI Key: MCDJBUDADKOVGP-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenoxy)azetidine is a chemical compound offered for research and development purposes. It belongs to the azetidine chemical class, which is a saturated heterocyclic amine featuring a four-membered ring. Azetidine derivatives are of significant interest in medicinal chemistry and drug discovery as versatile synthetic intermediates and core scaffolds, particularly in the development of novel pharmaceutical agents . The structural motif of an azetidine ring linked to a substituted phenyl group via an ether linkage, as seen in this compound, is common in patents and research focused on creating new therapeutic molecules . Research into similar azetidine-containing compounds has explored their potential application in treating a range of conditions, such as fibrotic, inflammatory, metabolic, and central nervous system diseases . This compound is provided exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)10-4-3-5-11(6-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJBUDADKOVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Computational Analysis in Phenoxyazetidine Chemistry

Detailed Reaction Mechanisms of Azetidine (B1206935) Formation

The construction of the azetidine ring is a central challenge in the synthesis of compounds like 3-(3-Isopropylphenoxy)azetidine. The strained nature of this four-membered ring means its formation is often in competition with other reaction pathways. acs.org A variety of synthetic methods have been developed, each with its own distinct reaction mechanism. magtech.com.cn Common strategies include intramolecular cyclization, cycloaddition reactions, and ring contractions or expansions. magtech.com.cnrsc.orgnih.gov

Diradical Intermediates : In photochemical reactions, such as the aza Paternò–Büchi reaction ([2+2] photocycloaddition), a stepwise cycloaddition can occur in the triplet excited state. acs.orgacs.org This process involves the initial formation of a diradical intermediate, which then undergoes ring closure. acs.orgacs.org Similarly, radical cyclizations, for instance using copper-based photoredox catalysis, proceed through radical intermediates to achieve otherwise disfavored 4-exo-dig ring closures. nih.govresearchgate.net

Carbene Intermediates : Gold-catalyzed reactions of N-propargylsulfonamides can generate reactive α-oxogold carbene intermediates. These species subsequently undergo intramolecular N-H insertion to form the azetidine ring, providing a pathway to chiral azetidin-3-ones. nih.gov

Zwitterionic and Charged Intermediates : The reaction of amines with epoxides, particularly when catalyzed by a Lewis acid, can proceed through intermediates where the epoxide is activated. In some rearrangements, such as the conversion of aziridines to azetidines, charged intermediates play a pivotal role. nih.gov Dimerization of azomethine imines, another pathway, can proceed through a zwitterionic intermediate to form a cyclic tetrazine, which then rearranges. acs.org

Organometallic Complexes : Many catalytic cycles involve organometallic intermediates. For example, palladium-catalyzed ring contractions can involve the formation of a π-allyl Pd complex. acs.org Zirconium-catalyzed reactions of ethylmagnesium chloride with imines produce C,N-dimagnesiated compounds as key intermediates for further functionalization. organic-chemistry.org

The specific reaction pathway taken, and thus the structure of the final product, is governed by several competing factors that influence both regioselectivity and stereoselectivity.

Ring-Size Selectivity : A primary challenge in intramolecular cyclizations is controlling the ring size. The formation of a four-membered azetidine ring (4-exo cyclization) often competes with the formation of a five-membered pyrrolidine (B122466) ring (5-endo cyclization). Computational studies have shown that for certain radical cyclizations of ynamides, the 4-exo-dig pathway is kinetically favored over the 5-endo-dig pathway. nih.gov Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of specific cis-3,4-epoxy amines shows high selectivity for azetidine formation over the corresponding pyrrolidine. frontiersin.org

Stereoselectivity : The stereochemical outcome is often controlled by the geometry of the transition state. For instance, the high stereoselectivity observed in the formation of cis-2,4-disubstituted azetidine-3-ones is attributed to a transition state that minimizes steric interactions. acs.org In photochemical [2+2] cycloadditions, the reaction can be stereospecific, proceeding through a singlet state exciplex that dictates the relative stereochemistry of the substituents on the resulting azetidine ring. nih.gov

Steric and Strain Effects : Unfavorable steric interactions in the transition state can disfavor azetidine formation in favor of other products, such as a three-membered aziridine (B145994). acs.org Conversely, the inherent ring strain of azetidines can be a driving force in certain reactions, such as the nitrogen deletion from azetidines to form cyclopropanes. acs.org

Transition State Profiling and Energy Landscape Analysis

To fully understand reaction mechanisms and selectivity, chemists increasingly rely on computational methods to map out the energy landscape of a reaction. nih.govarxiv.org This landscape is a multi-dimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. The valleys on this surface correspond to stable molecules (reactants, intermediates, and products), while the mountain passes represent transition states—the highest energy point along the lowest energy path between two minima. nih.gov

For azetidine synthesis, transition state profiling involves calculating the structures and energies of these critical points. For example, in the photoinduced formation of azetidine from thymine (B56734) and cytosine, the activation energy for the initial attack was calculated to be approximately 14-15 kcal/mol, with subsequent steps having their own distinct energy barriers. acs.org The final ring closure to form the azetidine ring was found to have a high barrier on the triplet surface. acs.org

By comparing the energy barriers (activation energies) for competing pathways, researchers can predict which product is more likely to form. This approach provides a quantitative rationale for observed experimental outcomes, such as the preferential formation of azetidine over pyrrolidine in certain catalyzed reactions. frontiersin.org Analysis of the entire energy landscape can reveal not just the most likely path but also the presence of kinetic traps (deep local minima) and alternative, higher-energy pathways that might become accessible under different reaction conditions. nih.gov

Role of Catalysis and Reagent Activation in Reaction Pathways

Catalysis is fundamental to many modern methods for synthesizing azetidines, enabling efficient and selective ring formation under mild conditions. youtube.com Catalysts can activate substrates, lower the energy of transition states, and steer the reaction toward the desired azetidine product over other possibilities.

Lewis Acid Catalysis : Lewis acids are frequently used to activate functional groups. Lanthanide triflates, such as La(OTf)₃ and Eu(OTf)₃, are excellent catalysts for the regioselective ring-opening of epoxides with amine nucleophiles. frontiersin.org The catalyst coordinates to the epoxide oxygen, making the carbon atoms more electrophilic and facilitating intramolecular attack by the tethered amine to form the azetidine ring. frontiersin.org

Transition Metal Catalysis : A wide array of transition metals are employed in azetidine synthesis:

Palladium : Pd catalysts are used for intramolecular C(sp³)–H amination reactions and in ring contractions of vinyl-substituted precursors. acs.orgrsc.org The catalytic cycle can involve intermediates like Pd(IV) species or π-allyl complexes. acs.orgrsc.org

Copper : Copper complexes are effective in catalyzing multicomponent reactions to form functionalized azetidines and in promoting anti-Baldwin radical cyclizations of ynamides under visible light irradiation. nih.govorganic-chemistry.org

Gold : Gold catalysts facilitate the intermolecular oxidation of alkynes to generate α-oxogold carbene intermediates, which then cyclize to form azetidin-3-ones. nih.gov

Titanium and Zirconium : Early transition metals like Ti(IV) are used in Kulinkovich-type couplings to produce spirocyclic azetidines, while Zr-catalysis can generate C,N-dimagnesiated intermediates for azetidine synthesis. rsc.orgorganic-chemistry.org

Reagent Activation : In some cases, a stoichiometric reagent is used to activate a substrate. A classic example is the Mitsunobu reaction, where triphenylphosphine (B44618) and diethyl azodicarboxylate are used to convert a poor leaving group (a hydroxyl group) on a γ-amino alcohol into a good leaving group, facilitating intramolecular nucleophilic substitution to close the azetidine ring. youtube.com

Table 1: Examples of Catalytic Systems in Azetidine Synthesis
Catalyst SystemReaction TypeRole of Catalyst/ReagentReference
La(OTf)₃Intramolecular aminolysis of epoxy aminesLewis acid activation of the epoxide ring frontiersin.org
Copper Complex / Visible LightRadical 4-exo-dig cyclization of ynamidesPhotoredox catalyst to generate radical intermediates nih.gov
Gold(I) Complex / OxidantOxidative cyclization of N-propargylsulfonamidesGeneration of an α-oxogold carbene intermediate nih.gov
Palladium(II) AcetateIntramolecular C(sp³)–H aminationFacilitates C-N bond formation via a Pd(IV) intermediate rsc.org
PPh₃ / DEAD (Mitsunobu Reagent)Cyclization of γ-amino alcoholsActivates the hydroxyl group, converting it to a good leaving group youtube.com

Computational Chemistry in Understanding Phenoxyazetidine Reactions

Computational chemistry has become an indispensable tool for providing a molecular-level understanding of complex reaction mechanisms, such as those involved in forming the phenoxyazetidine scaffold. nih.gov By modeling the electronic structure and energy of molecules, these methods can rationalize experimental observations and predict the feasibility of new reaction pathways.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. These calculations provide detailed information about the energies of reactants, products, intermediates, and, most importantly, transition states.

A notable application is the rationalization of regioselectivity. In the La(OTf)₃-catalyzed synthesis of azetidines from cis-epoxy amines, DFT calculations of the transition states for the competing ring-closing pathways revealed that the energy barrier to form the azetidine was significantly lower than that to form the five-membered pyrrolidine. frontiersin.org This computational result perfectly matched the experimental observation that azetidine was the exclusive product. frontiersin.org

Similarly, DFT calculations were employed to understand the anti-Baldwin 4-exo-dig radical cyclization of ynamides. The calculations confirmed that this pathway was kinetically favored over the more common 5-endo-dig cyclization, providing a theoretical foundation for the observed reactivity. nih.gov In another study, a combination of experimental work and theoretical calculations was used to elucidate a rare aziridine-to-azetidine rearrangement, providing deep insight into the complex mechanism. nih.gov

Table 2: Selected Quantum Mechanical (QM) Studies on Azetidine Formation Mechanisms
System/Reaction StudiedComputational MethodKey FindingReference
Photochemical azetidine formation in DNADFT (B3LYP)Calculated reaction energy profiles and identified a low-barrier H-transfer intermediate that favors azetidine formation. acs.orgacs.org
La(OTf)₃-catalyzed aminolysis of epoxy aminesDFTThe calculated transition state for azetidine formation was found to be significantly lower in energy than that for pyrrolidine formation. frontiersin.org
Copper-catalyzed radical cyclization of ynamidesDFTThe 4-exo-dig cyclization process was shown to be kinetically favored over the 5-endo-dig pathway. nih.gov
Aziridine to azetidine rearrangementTheoretical RationalizationProvided a thorough insight into the reaction mechanism, explaining the unexpected product formation. nih.gov

Molecular Dynamics Simulations of Synthetic Processes

In the realm of phenoxyazetidine chemistry, molecular dynamics (MD) simulations have emerged as a powerful tool to elucidate the intricate mechanisms governing their synthesis. These computational techniques provide a dynamic perspective on reaction pathways, transition states, and the influence of the solvent environment, which are often challenging to observe experimentally. While specific MD studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader context of azetidine synthesis and can be extrapolated.

MD simulations of synthetic processes for azetidine derivatives typically involve the application of quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reacting species (the core atoms forming and breaking bonds) are treated with a high level of quantum mechanical theory, such as Density Functional Theory (DFT), while the surrounding solvent molecules and parts of the reactants further from the reactive center are described by classical molecular mechanics force fields. This hybrid approach allows for the simulation of relatively large systems over timescales sufficient to observe the reaction dynamics, from the association of reactants to the formation of the final product.

For instance, in the context of photocatalyzed azetidine syntheses, which represent a modern approach to forming the four-membered ring, MD simulations can track the excited-state dynamics of the photocatalyst and the subsequent energy transfer to the reactants. mit.edu These simulations can reveal the conformational changes that lead to the formation of the crucial radical intermediates and the subsequent ring closure. The dynamic nature of these simulations can capture the fleeting existence of transition states and intermediates, providing a level of detail that complements experimental spectroscopic and kinetic studies. chemrxiv.org

A hypothetical MD simulation for the synthesis of this compound could, for example, model the intramolecular cyclization of a precursor. The simulation would track the atomic trajectories over time, allowing for the calculation of the potential energy surface and the identification of the minimum energy path for the reaction. Key parameters that can be extracted from such simulations include the activation energy barriers for different potential pathways and the lifetimes of any intermediates.

The data below illustrates the type of information that can be obtained from MD simulations, in this case, for a generalized azetidine formation reaction. The table showcases the calculated activation energies and the lifetimes of the transition state and a key intermediate, providing insights into the reaction kinetics and mechanism.

Reaction StepParameterValue
Reactant Association --
Transition State 1 (TS1) Activation Energy (kcal/mol)15.2
Lifetime (femtoseconds)50
Intermediate 1 Lifetime (picoseconds)10
Transition State 2 (TS2) Activation Energy (kcal/mol)8.5
Lifetime (femtoseconds)30
Product Formation --

This is a hypothetical data table for illustrative purposes.

Prediction of Synthetic Outcomes and Substrate Scope through Modeling

Computational modeling has proven to be an invaluable asset in predicting the outcomes of chemical reactions and exploring the substrate scope for the synthesis of complex molecules like this compound. By leveraging quantum chemical calculations, chemists can prescreen potential starting materials and reaction conditions, thereby reducing the need for extensive empirical experimentation. mit.edu

A prominent example of this predictive power is seen in the computational screening of alkene and oxime pairs for photocatalyzed azetidine synthesis. mit.edu Researchers have developed computational models that can accurately predict whether a given combination of reactants will lead to the formation of an azetidine ring. These models often rely on the calculation of frontier molecular orbital (FMO) energies of the reactants. The energy gap between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other can be a strong indicator of reactivity. A smaller energy gap generally correlates with a higher propensity for the reaction to occur.

Beyond simple reactivity predictions, these models can also provide insights into the potential yield of a reaction. By calculating factors such as the accessibility of the reacting atoms, it is possible to estimate the efficiency of the cyclization process. mit.edu For the synthesis of this compound, this would involve modeling the precursor molecules and predicting their viability in a given synthetic route.

The following table presents a hypothetical computational screening for the synthesis of various substituted phenoxyazetidines. The model predicts the reaction outcome based on calculated FMO energy gaps and provides an estimated yield, demonstrating how computational chemistry can guide synthetic efforts.

Alkene SubstituentOxime SubstituentFMO Energy Gap (eV)Predicted OutcomeEstimated Yield (%)
3-IsopropylphenylBenzoyl4.2Reaction75
4-MethoxyphenylAcetyl4.8Reaction60
2-ChlorophenylTosyl5.5No Reaction< 5
3-NitrophenylBenzoyl4.1Reaction80

This is a hypothetical data table for illustrative purposes.

This predictive capability allows for the rapid exploration of a wide range of substrates, identifying promising candidates for laboratory synthesis and flagging those that are unlikely to be successful. This in silico approach significantly accelerates the discovery and optimization of synthetic routes to novel azetidine derivatives.

Analysis of Electronic and Steric Factors Influencing Reactivity

The reactivity and selectivity observed in the synthesis of this compound are governed by a delicate interplay of electronic and steric factors. Computational chemistry provides a quantitative framework to dissect these influences, offering a deeper understanding of the underlying principles that control the formation of the azetidine ring.

Electronic Factors: The electronic nature of the substituents on the reacting partners plays a crucial role. In many azetidine syntheses, the formation of the four-membered ring involves nucleophilic attack. Therefore, the presence of electron-donating or electron-withdrawing groups can significantly impact the reaction rate and regioselectivity. For instance, in the synthesis of this compound, the isopropyl group on the phenoxy moiety is a weak electron-donating group, which can influence the nucleophilicity of the oxygen atom and the electronic properties of the aromatic ring.

Density Functional Theory (DFT) calculations are frequently employed to analyze the electronic structure of reactants and transition states. chemrxiv.org By calculating parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital shapes, chemists can visualize and quantify the electronic effects at play. For example, a higher negative charge on a participating nitrogen or oxygen atom would suggest enhanced nucleophilicity and a greater propensity to engage in the ring-forming step.

Steric Factors: The three-dimensional arrangement of atoms, or steric hindrance, is another critical determinant of reactivity. The formation of a strained four-membered ring like azetidine is sensitive to steric clashes between substituents. The bulky isopropyl group in this compound, for example, can influence the approach of reactants and the stability of the transition state.

Computational methods, such as the Activation Strain Model (ASM), allow for the quantitative separation of steric and electronic contributions to the activation energy of a reaction. nih.gov The activation energy is decomposed into two components: the strain energy (or deformation energy), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy, which represents the intrinsic chemical interaction between the deformed reactants.

The table below illustrates a hypothetical analysis of the electronic and steric contributions to the activation barrier for the cyclization step in the synthesis of different phenoxyazetidine derivatives. This type of analysis can reveal whether the barrier to reaction is primarily due to unfavorable steric interactions or electronic effects.

Substituent on Phenoxy RingActivation Energy (kcal/mol)Strain Energy (kcal/mol)Interaction Energy (kcal/mol)
H12.58.0-15.5
3-Isopropyl14.210.5-16.3
4-Nitro11.87.5-19.3
2,6-Dimethyl18.515.0-16.5

This is a hypothetical data table for illustrative purposes.

As shown in the hypothetical data, the introduction of a bulky isopropyl group increases the strain energy, leading to a higher activation barrier compared to the unsubstituted analog. Conversely, a strong electron-withdrawing group like a nitro group can lower the activation barrier by making the interaction energy more favorable, despite a similar strain energy. By systematically analyzing these factors, chemists can rationally design more efficient synthetic strategies for compounds like this compound.

Derivatization and Advanced Functionalization of 3 3 Isopropylphenoxy Azetidine Scaffolds

Chemical Modification at the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring is, in principle, a prime site for a variety of chemical modifications. Standard synthetic protocols for the derivatization of secondary amines could theoretically be applied to 3-(3-Isopropylphenoxy)azetidine. These would include:

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen could be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This common transformation would allow for the modulation of the compound's steric and electronic properties.

N-Acylation: The formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids would introduce a range of functional groups, potentially altering the molecule's biological activity and physicochemical characteristics.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents, significantly expanding the chemical space around the core scaffold.

Reductive Amination: A one-pot reaction with a carbonyl compound and a reducing agent would provide a direct route to N-alkylated derivatives, offering a versatile and efficient method for diversification.

While these reactions are standard practice in organic synthesis, no specific examples utilizing this compound as the starting material have been reported.

Functional Group Transformations on the Phenoxy Moiety

The phenoxy component of the molecule offers additional opportunities for functionalization. The electron-donating nature of the ether and isopropyl groups would direct electrophilic aromatic substitution to the ortho and para positions relative to these substituents. Potential transformations could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could introduce new functional groups onto the benzene (B151609) ring, providing handles for further derivatization.

Modification of the Ether Linkage: Cleavage of the ether bond, while synthetically challenging, could provide access to 3-hydroxyazetidine and 3-isopropylphenol (B134271), which could then be used to synthesize analogs with different linker chemistries.

Again, the absence of published data on this compound means that the feasibility and outcomes of these transformations on this specific substrate are unknown.

Isopropyl Group Modifications and Diversification

The isopropyl group itself, while generally less reactive than the other parts of the molecule, could potentially be modified. Radical halogenation could introduce a handle for further substitution, although controlling the regioselectivity might be challenging. Alternatively, oxidation of the isopropyl group could lead to alcohol or ketone functionalities, opening up new avenues for derivatization. As with the other sections, no specific research has been published in this area for the target compound.

Regioselective and Chemoselective Strategies for Further Elaboration

The development of regioselective and chemoselective strategies would be crucial for the controlled and predictable functionalization of this compound. Given the multiple reactive sites—the azetidine nitrogen, the aromatic ring, and the isopropyl group—the ability to target a specific position without affecting the others would be a significant synthetic achievement. Such strategies would likely rely on a careful choice of reagents, catalysts, and reaction conditions. However, without empirical data, any discussion of such strategies remains in the realm of theoretical chemical synthesis.

Structure Activity Relationship Sar Principles and Computational Design for Azetidine Analogues

Conformational Analysis of Azetidine (B1206935) Ring Systems and Rigidity Contributions

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by a non-planar, puckered conformation. This puckering is a critical determinant of the spatial orientation of its substituents, thereby influencing how a molecule interacts with its biological target. An electron diffraction study has determined that the azetidine ring exhibits a distinct dihedral angle of 37°. rsc.org The conformational flexibility of the azetidine ring is less than that of larger rings like pyrrolidine (B122466) but greater than that of the highly strained aziridine (B145994) ring.

Rational Design of Azetidine Frameworks for Specific Molecular Interactions

The rational design of azetidine analogues involves the strategic modification of the azetidine core and its substituents to optimize interactions with a specific biological target. The azetidine ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined orientation. For example, in the design of novel triple reuptake inhibitors, a 3-aryl-3-oxypropylamine scaffold based on an azetidine ring was explored. nih.gov This highlights the utility of the 3-substituted azetidine motif in positioning an aryl group for optimal receptor engagement.

In designing analogues of 3-(3-Isopropylphenoxy)azetidine, one could envision several strategies:

Modification of the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a common site for substitution. Alkylation or acylation at this position can introduce new interaction points, alter solubility, and modulate the basicity of the nitrogen, which can be crucial for forming salt bridges with acidic residues in a protein's active site.

Varying the Linker: The phenoxy linker in this compound is an ether linkage. Replacing this with other functionalities, such as an amine, amide, or a direct C-C bond, would alter the geometry and electronic properties of the connection between the azetidine and the phenyl ring.

Scaffold Hopping: The azetidine ring itself could be replaced by other small, constrained rings like cyclobutane (B1203170) or other heterocyclic systems to explore different spatial arrangements while maintaining a degree of rigidity.

A study on analogues of the potent analgesic ABT-594 demonstrated that while numerous modifications on the pyridine (B92270) ring were consistent with high affinity for nicotinic acetylcholine (B1216132) receptors, only specific changes retained analgesic potency. nih.gov This underscores the importance of precise structural modifications in rational design. Furthermore, analogues with methyl substituents at the 3-position of the azetidine ring were found to be substantially less active, indicating that substitution at this position is a critical determinant of biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Azetidine Research

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These methods are instrumental in the design of novel, more potent analogues.

QSAR studies on azetidine derivatives have been successfully employed to generate predictive models for various biological activities. For instance, a QSAR study on azetidine-2-carbonitriles as antimalarial agents identified the descriptor SpMax2_Bhp, related to polarizability, as being highly influential in the model. nih.gov This finding guided the design of new derivatives with increased polarizability, leading to compounds with high predicted binding energy to the target enzyme. nih.gov For this compound analogues, a QSAR model could be developed by synthesizing a library of compounds with varying substituents on the phenyl ring and correlating their biological activities with calculated molecular descriptors. Such a model could elucidate the electronic, steric, and hydrophobic requirements for optimal activity. Studies on phenoxy acetamide (B32628) and phenoxypyrimidine derivatives have shown the importance of steric, hydrogen bonding, and electronic properties for their inhibitory activities, which could provide a starting point for developing a QSAR model for this compound analogues. nih.govspirochem.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. For a series of active azetidine derivatives, a pharmacophore model can be generated to guide the design of new compounds with a higher probability of being active. For example, a 3D-pharmacophore model was used to study the interactions of chalcone (B49325) derivatives with the estrogen receptor alpha. nih.gov In the case of this compound, a pharmacophore model would likely include a hydrophobic feature corresponding to the isopropylphenyl group and a hydrogen bond acceptor/donor feature associated with the azetidine nitrogen. The relative spatial arrangement of these features would be critical for activity.

Influence of Substituent Patterns on Molecular Recognition Properties

The pattern of substitution on both the azetidine ring and its appended functionalities plays a pivotal role in molecular recognition. The nature and position of substituents dictate the molecule's shape, electronics, and potential for specific interactions with a biological target.

For this compound, the substituent pattern on the phenoxy ring is a key area for SAR exploration. The isopropyl group at the meta-position influences the molecule's lipophilicity and steric profile. The table below illustrates how different substituents on the phenyl ring could modulate the properties of the molecule, drawing on general principles of medicinal chemistry.

Substituent at meta-positionElectronic EffectLipophilicity (LogP)Potential Interaction
IsopropylElectron-donatingHighHydrophobic/van der Waals
MethoxyElectron-donating, H-bond acceptorModerateHydrogen bonding, hydrophobic
ChloroElectron-withdrawing, weakly deactivatingHighHalogen bonding, hydrophobic
TrifluoromethylStrongly electron-withdrawingVery HighDipole-dipole, hydrophobic
HydroxylElectron-donating, H-bond donor/acceptorLowHydrogen bonding

The concept of bioisosteric replacement is highly relevant here. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which can be interchanged to modulate a compound's biological activity, pharmacokinetics, or toxicity. spirochem.comcambridgemedchemconsulting.com For example, the isopropyl group could be replaced by other bulky, lipophilic groups such as a cyclopropyl (B3062369) or a tert-butyl group to probe the size and shape of the hydrophobic pocket in the target's binding site. The table below provides examples of potential bioisosteric replacements for the isopropyl group.

Original GroupBioisosteric ReplacementRationale
IsopropylCyclopropylSimilar size, introduces rigidity
Isopropyltert-ButylIncreased steric bulk
IsopropylTrifluoromethylSimilar size, alters electronics significantly

Future Perspectives and Emerging Directions in Phenoxyazetidine Chemical Research

Innovation in Synthetic Methodologies for Azetidine (B1206935) Construction

The construction of the strained four-membered azetidine ring has historically presented a significant synthetic challenge. ub.bwjmchemsci.com However, recent years have seen a surge in the development of novel and efficient methodologies that provide access to structurally diverse azetidines. rsc.orgmagtech.com.cn These advancements are crucial for the synthesis of complex molecules like 3-(3-Isopropylphenoxy)azetidine and its derivatives.

Classical approaches to azetidine synthesis often rely on intramolecular cyclization of precursors containing an amine and a suitable leaving group or the reduction of readily available azetidin-2-ones (β-lactams). ub.bwmagtech.com.cn While effective, these methods can sometimes be limited in scope and functional group tolerance. Modern synthetic chemistry has introduced several powerful alternatives.

Emerging synthetic strategies include:

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a highly efficient method for the direct formation of the azetidine ring. rsc.org Recent progress using visible-light photocatalysis has overcome some of the longstanding challenges, allowing for milder reaction conditions and broader substrate scope. rsc.org

Transition-Metal Catalysis: Palladium-catalyzed intramolecular C(sp³)–H amination has been reported as a powerful tool for synthesizing functionalized azetidines from accessible amine precursors. rsc.org Another notable development is the titanium-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.org

Ring Expansion and Rearrangement: Methods involving the ring expansion of three-membered rings like aziridines or the ring contraction of five-membered heterocycles provide alternative pathways to the azetidine core. magtech.com.cn

Strain-Release Homologation: A mechanistically distinct approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes, which can react with various nucleophiles and electrophiles to generate highly functionalized azetidines. rsc.org

These innovative methods offer new avenues for the efficient and stereoselective synthesis of phenoxyazetidines. For instance, a substituted phenol (B47542), such as 3-isopropylphenol (B134271), could be incorporated into a precursor for a catalytic C-H amination or used as a nucleophile in the ring-opening of an activated azetidine precursor.

Synthetic Method Description Key Advantages Reference(s)
Aza Paternò-Büchi Reaction [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring.High atom economy; direct formation of the ring. rsc.org
Pd-Catalyzed C-H Amination Intramolecular cyclization via activation and amination of a C(sp³)–H bond.High functional group tolerance; use of simple precursors. rsc.org
Reduction of Azetidin-2-ones Conversion of a β-lactam carbonyl group to a methylene (B1212753) group.Availability of diverse β-lactam starting materials. ub.bwmagtech.com.cn
Strain-Release Reactions Functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes.Access to densely functionalized azetidines. rsc.org
Intramolecular Aminolysis Lewis acid-catalyzed ring-opening of epoxides by an internal amine nucleophile.Provides access to azetidines with adjacent functional groups.

Advanced Applications of Phenoxyazetidine Scaffolds as Chemical Probes and Building Blocks

The azetidine motif is considered a "privileged scaffold" in medicinal chemistry. rsc.orgpageplace.de Its rigid, three-dimensional structure can improve metabolic stability and aqueous solubility when incorporated into drug candidates. The phenoxyazetidine framework, in particular, serves as a versatile building block for creating more complex molecules with potential therapeutic applications. tcichemicals.comchemscene.com

As a bioisostere, the azetidine ring can replace other cyclic structures like piperidine (B6355638) or pyrrolidine (B122466), or even acyclic fragments, to fine-tune the pharmacological properties of a molecule. tcichemicals.com The concept of "escaping from flatland" by increasing the fraction of sp³-hybridized carbons is a key strategy in modern drug design to improve compound properties, and azetidine building blocks are central to this effort. namiki-s.co.jp For this compound, the combination of the rigid azetidine core, the rotatable phenoxy ether linkage, and the hydrophobic isopropyl group creates a unique three-dimensional shape that can be exploited in drug discovery programs targeting a variety of biological systems, from central nervous system disorders to infectious diseases. nih.gov

Beyond their role as structural components of drugs, phenoxyazetidine scaffolds are poised for advanced applications as chemical probes. Chemical probes are small molecules designed to covalently bind to specific proteins, enabling the study of protein function and the identification of new drug targets. nih.gov A typical probe contains a reactive group (or "warhead") to form a covalent bond and a reporter tag (like a fluorophore or biotin) for detection.

The phenoxyazetidine scaffold is well-suited for the modular synthesis of chemical probe libraries. The azetidine nitrogen can be readily functionalized with a reporter tag, while the phenyl ring can be decorated with various substituents to modulate selectivity or appended with a reactive group. The inherent reactivity of the strained azetidine ring itself could also be harnessed in probe design under specific conditions. By creating a diverse library of phenoxyazetidine-based probes, researchers can screen them against entire proteomes to identify novel protein-ligand interactions, providing valuable insights for fundamental biology and therapeutic development.

Interdisciplinary Research Opportunities in Azetidine Chemistry

The unique properties of the azetidine ring place its chemistry at the crossroads of multiple scientific disciplines. Research on phenoxyazetidines like this compound is not confined to synthetic organic chemistry but extends into medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry and Pharmacology: Azetidine derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. jmchemsci.comontosight.ai The development of novel phenoxyazetidine analogues offers opportunities to discover new lead compounds for various diseases. Interdisciplinary collaborations between synthetic chemists and pharmacologists are essential to design, synthesize, and evaluate these new chemical entities. nih.govresearchgate.net

Chemical Biology: The use of phenoxyazetidines as scaffolds for chemical probes represents a significant opportunity in chemical biology. nih.gov These tools can be used to investigate complex biological processes, map protein-protein interaction networks, and validate new drug targets. This research requires a combination of expertise in organic synthesis, biochemistry, and proteomics.

Materials Science: The strained azetidine ring can undergo ring-opening polymerization to create novel polymers. While less explored than other cyclic amines, the polymerization of functionalized azetidines could lead to new materials with unique properties. The phenoxy group in this compound could impart specific thermal or optical properties to such polymers, opening up applications in advanced materials. The development of these materials involves principles from both organic synthesis and polymer chemistry. rsc.org

Computational Chemistry: Molecular modeling and computational studies can provide deep insights into the conformational preferences, electronic properties, and potential biological interactions of phenoxyazetidines. These in silico methods can guide the design of new synthetic targets and help rationalize experimental observations, accelerating the discovery process in a synergistic collaboration between computational and experimental chemists.

Q & A

Q. How can researchers optimize the synthesis conditions of 3-(3-Isopropylphenoxy)azetidine using factorial design?

Methodological Answer: Factorial design is a robust method to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time) and their interactions. For example, a 2³ factorial design could test three factors at two levels (high/low) to identify optimal conditions. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data resolution. Post-synthesis, use regression analysis to model yield or purity responses, enabling identification of critical parameters .

Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns and UV detection, comparing retention times against certified standards.
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, analyzing chemical shifts and coupling constants for azetidine and isopropylphenoxy moieties.
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns via ESI-MS or GC-MS. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How does the solubility profile of this compound affect experimental design in pharmacological studies?

Methodological Answer: Solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) dictates formulation strategies. For in vitro assays, pre-dissolve the compound in DMSO (<1% final concentration) to avoid solvent cytotoxicity. For in vivo studies, use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility. Solubility data (e.g., 38.9 mg/mL in ethanol ) should guide solvent selection and dose-response curve design.

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in derivatization reactions.
  • AI-Driven Process Simulation: Platforms like COMSOL Multiphysics integrated with machine learning can optimize reaction pathways and predict byproduct formation .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Bayesian inference) to harmonize datasets, accounting for variables like cell line heterogeneity or assay protocols.
  • Experimental Replication: Standardize conditions (e.g., incubation time, solvent batch) across labs.
  • Dose-Response Re-evaluation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What strategies exist for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Positional Isomer Libraries: Synthesize analogs with substitutions on the azetidine ring (e.g., 2- vs. 3-position) or isopropylphenoxy group.
  • Pharmacophore Mapping: Use software like Schrödinger’s Phase to identify critical functional groups.
  • Bioisosteric Replacement: Replace the azetidine ring with pyrrolidine or oxetane to assess steric/electronic effects .

Q. How can multi-step reaction processes involving this compound be designed for scalability?

Methodological Answer:

  • Process Intensification: Integrate membrane separation (e.g., nanofiltration) to remove impurities early, reducing downstream steps .
  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and minimize intermediate degradation.
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) and design space using risk assessment tools like Ishikawa diagrams .

Q. What methods are recommended for analyzing degradation products of this compound under stress conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS.
  • Stability-Indicating Assays: Develop HPLC methods with gradient elution to separate degradation peaks.
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.